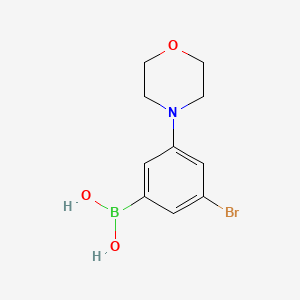

3-Bromo-5-morpholinophenylboronic acid

Description

Properties

IUPAC Name |

(3-bromo-5-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNLKBOIZQUEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681714 | |

| Record name | [3-Bromo-5-(morpholin-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-10-8 | |

| Record name | B-[3-Bromo-5-(4-morpholinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Bromo-5-(morpholin-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-morpholinophenylboronic acid

Foreword: The Strategic Importance of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids and their derivatives are indispensable tools in the arsenal of the modern medicinal chemist. Their remarkable versatility, particularly as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, has revolutionized the construction of complex molecular architectures. This has been pivotal in the development of numerous pharmaceuticals and advanced materials. The strategic incorporation of a boronic acid moiety onto a scaffold like the 3-bromo-5-morpholinophenyl core creates a highly valuable building block. The bromine atom provides a reactive handle for further functionalization, while the morpholine group can enhance solubility and modulate pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis and detailed characterization of 3-Bromo-5-morpholinophenylboronic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Synthetic Strategy: A Regioselective Approach

The synthesis of 3-Bromo-5-morpholinophenylboronic acid is most effectively achieved through a regioselective lithiation-borylation sequence starting from a readily available precursor, 4-(3,5-dibromophenyl)morpholine. This approach offers excellent control over the introduction of the boronic acid group at the desired position.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to 3-Bromo-5-morpholinophenylboronic acid.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(3,5-dibromophenyl)morpholine (Precursor)

The precursor is synthesized via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.

-

Rationale: This method is highly efficient for forming carbon-nitrogen bonds and is tolerant of a wide range of functional groups. The choice of a bulky phosphine ligand is crucial to facilitate the reductive elimination step and prevent catalyst deactivation.

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,3,5-tribromobenzene (1 equivalent), morpholine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), and a palladium catalyst system such as Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(3,5-dibromophenyl)morpholine.

Step 2: Synthesis of 3-Bromo-5-morpholinophenylboronic acid

This step involves a regioselective lithium-halogen exchange followed by borylation.

-

Rationale: At low temperatures, n-butyllithium will preferentially undergo lithium-halogen exchange with one of the bromine atoms of the dibrominated precursor. The resulting aryllithium species is a potent nucleophile that readily reacts with an electrophilic boron source like triisopropyl borate. The subsequent acidic work-up hydrolyzes the borate ester to the desired boronic acid. The use of triisopropyl borate over trimethyl borate can sometimes lead to cleaner reactions and easier purification.

Protocol:

-

Dissolve 4-(3,5-dibromophenyl)morpholine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, typically a 2.5 M solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-Bromo-5-morpholinophenylboronic acid as a solid.

II. Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 3-Bromo-5-morpholinophenylboronic acid. A combination of spectroscopic and analytical techniques should be employed.

Table of Expected Analytical Data

| Technique | Expected Observations |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a sharp melting point, characteristic of a pure compound. |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, morpholine protons around 3.2 and 3.8 ppm, and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm, with the carbon attached to boron being broader, and morpholine carbons around 48 and 66 ppm. |

| Mass Spec (ESI) | A prominent [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight (285.93 g/mol for C₁₀H₁₃BBrNO₃), with a characteristic isotopic pattern for bromine. |

| FT-IR | Characteristic O-H stretching (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹). |

Diagram of the Characterization Workflow

Caption: A logical workflow for the characterization of the target molecule.

Detailed Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. ¹H NMR will confirm the number and environment of the protons, while ¹³C NMR will provide information about the carbon skeleton.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans will be required (typically 1024 or more). A proton-decoupled pulse sequence is standard.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming its identity. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and its characteristic isotopic pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The presence of characteristic absorption bands for the O-H, B-O, and C-Br bonds will provide further evidence for the successful synthesis of the target compound.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

III. Applications in Suzuki-Miyaura Cross-Coupling Reactions

3-Bromo-5-morpholinophenylboronic acid is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. The boronic acid moiety serves as the nucleophilic partner, while the bromine atom can act as the electrophilic handle in a subsequent coupling reaction, allowing for the synthesis of diverse and complex biaryl structures.

Diagram of a Representative Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling utilizing the synthesized boronic acid.

IV. Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and comprehensive characterization of 3-Bromo-5-morpholinophenylboronic acid. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to successfully prepare and validate this important building block. The strategic combination of a boronic acid, a bromine atom, and a morpholine moiety makes this compound a highly valuable asset in the pursuit of novel therapeutics and functional materials.

V. References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]

-

Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Boron-Halogen Exchange Reaction. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005. [Link]

-

Karabacak, M.; Kurt, M.; Cinar, M.; Sundaraganesan, N. Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Journal of Molecular Structure, 2014 , 1076, 358-372. [Link]

An In-Depth Technical Guide to 3-Bromo-5-morpholinophenylboronic Acid: Properties, Applications, and Characterization

Introduction: A Versatile Building Block in Modern Chemistry

3-Bromo-5-morpholinophenylboronic acid, with CAS Number 1256355-10-8, is a specialized arylboronic acid that has emerged as a significant building block in medicinal chemistry and material science.[1][2] Its trifunctional nature—featuring a reactive boronic acid, a synthetically versatile bromine atom, and a solubility-enhancing morpholine moiety—provides a unique combination of handles for complex molecular construction. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl and other complex aromatic systems.[2] The bromine atom offers a secondary reaction site for subsequent cross-coupling or other transformations, allowing for sequential and divergent synthetic strategies.

Furthermore, the morpholine group, a saturated heterocycle, imparts several advantageous properties. It often enhances aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor, influencing the pharmacokinetic profile of derivative molecules.[2] This guide provides a comprehensive overview of the physicochemical properties, reactivity, and key applications of this reagent, alongside detailed protocols for its characterization, aimed at researchers and professionals in drug discovery and organic synthesis.

Core Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective use in synthesis and formulation. While extensive experimental data for this specific molecule is not consolidated in public literature, we can compile known information and provide expert-driven estimations based on its structural motifs and data from analogous compounds.

Table 1: Summary of Physicochemical Data for 3-Bromo-5-morpholinophenylboronic acid

| Property | Value / Observation | Source / Rationale |

| CAS Number | 1256355-10-8 | [1][2] |

| Molecular Formula | C₁₀H₁₃BBrNO₃ | [2][3] |

| Molecular Weight | 285.93 g/mol | [2][3] |

| Physical Form | Expected to be a solid at room temperature. | Based on analogous arylboronic acids.[4] |

| Melting Point | Data not available. Typically >150 °C for substituted arylboronic acids. | Estimation based on similar compounds. The presence of the polar morpholine group and potential for intermolecular hydrogen bonding suggests a relatively high melting point. |

| Solubility | The morpholino group is known to enhance solubility.[2] However, phenylboronic acids generally have low water solubility.[5] | Qualitative data. Quantitative determination is recommended (see Protocol 1). Expected to be soluble in polar organic solvents like DMF, DMSO, and methanol. |

| pKa | Data not available. Estimated to be in the range of 8.5 - 9.5. | Boronic acids are Lewis acids, not Brønsted acids. The pKa refers to the equilibrium with the tetrahedral boronate anion B(OH)₃⁻. Phenylboronic acid has a pKa of ~8.8. Substituents can alter this value. |

| Storage | Store at room temperature, under an inert atmosphere.[2][4] | Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating or in non-polar solvents.[6] Storage under inert gas (N₂ or Ar) is best practice. |

Reactivity and Synthetic Utility

The primary utility of 3-Bromo-5-morpholinophenylboronic acid lies in its capacity for sequential, site-selective cross-coupling reactions. The differential reactivity of the boronic acid and the aryl bromide is the cornerstone of its application.

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety is the more reactive site under standard Suzuki-Miyaura conditions (Pd catalyst, base, solvent). This allows for the initial coupling with an aryl or vinyl halide/triflate to form a biaryl system, while leaving the bromine atom intact for subsequent functionalization.

The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions, such as protodeboronation (the cleavage of the C-B bond).[7][8] Aqueous bases like K₂CO₃ or K₃PO₄ are commonly used, and solvents such as DMF, 1,4-dioxane, or toluene with water are typical.

Below is a generalized workflow for a Suzuki-Miyaura reaction utilizing this reagent.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

pH-Dependent Equilibrium

Like all boronic acids, 3-Bromo-5-morpholinophenylboronic acid exists in equilibrium between the neutral, trigonal planar acid and a hydroxylated, tetrahedral boronate species. The position of this equilibrium is pH-dependent. This behavior is crucial in biological contexts, as the tetrahedral boronate is often the species that binds to protein targets.[9] Understanding the pKa is therefore vital for designing inhibitors or probes that operate at physiological pH (~7.4).

Caption: Equilibrium between the boronic acid and its conjugate boronate base.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib (Velcade®), containing this moiety.[9][10] They are known to form reversible covalent bonds with serine, threonine, or catalytic water molecules in enzyme active sites, making them potent inhibitors.

3-Bromo-5-morpholinophenylboronic acid serves as a key starting material for synthesizing compounds targeting a range of diseases.[11] The general strategy involves:

-

Scaffold Elaboration: Using the boronic acid for a Suzuki coupling to build the core molecular scaffold.

-

Vector Elaboration: Using the bromo-substituent for a second coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a second diversity element or a vector to target a specific sub-pocket of a protein.

-

Property Modulation: The morpholine group provides a handle for improving physicochemical properties, which can be crucial for oral bioavailability and overall drug-likeness.

Experimental Protocols for Characterization

The following protocols describe standard, robust methods for determining the key physicochemical properties of 3-Bromo-5-morpholinophenylboronic acid.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining water solubility and is a gold-standard method.

Rationale: The shake-flask method is a reliable way to determine the saturation concentration of a compound in a given solvent by allowing it to reach thermodynamic equilibrium.

Methodology:

-

Preparation: Add an excess amount of 3-Bromo-5-morpholinophenylboronic acid (e.g., 10 mg) to a known volume of purified water (e.g., 1 mL) in a sealed, clean glass vial. Prepare at least three replicates.

-

Equilibration: Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached. A preliminary kinetics study can confirm the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase (e.g., acetonitrile/water).

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the compound in the supernatant.

-

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Protocol 2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the necessary steps for unambiguous structural confirmation.

Rationale: A full suite of NMR experiments provides definitive evidence of chemical structure by mapping out the proton and carbon framework and their connectivity.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as the acidic -B(OH)₂ protons are more likely to be observed.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Expected Signals: Look for distinct aromatic protons in the 7-8 ppm region. The morpholine protons will appear as two multiplets (or broad singlets depending on the rate of ring inversion) between approximately 3.0 and 4.0 ppm. The boronic acid protons (-OH) will appear as a broad singlet, which can be exchangeable with D₂O; its chemical shift is highly variable depending on concentration and solvent.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Expect six aromatic carbon signals. The carbon attached to the boron (C-B) will typically appear around 130-140 ppm and may be broader than other signals. The carbon attached to the bromine (C-Br) will be shifted upfield. The morpholine carbons will appear in the aliphatic region (~45-70 ppm).

-

-

2D NMR for Unambiguous Assignment (if required):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon, confirming C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the full molecular structure and confirming the substitution pattern.

-

Conclusion

3-Bromo-5-morpholinophenylboronic acid is a high-value, versatile reagent with significant potential in the development of novel therapeutics and materials. Its well-defined reactivity allows for predictable and strategic synthetic planning. While some specific physical data points require experimental determination, its properties can be reliably estimated based on established chemical principles. The protocols outlined in this guide provide a robust framework for researchers to fully characterize this compound and confidently employ it in their synthetic endeavors.

References

-

BLD Pharm. (n.d.). 1256355-10-8|(3-Bromo-5-morpholinophenyl)boronic acid. Retrieved from BLDpharm.com[1]

-

MySkinRecipes. (n.d.). 3-Bromo-5-(morpholino)phenylboronic acid. Retrieved from myskinrecipes.com[2]

-

ResearchGate. (n.d.). Examination of arylboronic acids. [Image]. Retrieved from researchgate.net[12]

-

Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link][6]

-

BenchChem. (n.d.). Application Notes and Protocols: Methylboronic Acid for Protein Bioconjugation. Retrieved from benchchem.com[13]

-

Sigma-Aldrich. (n.d.). (3-Bromo-5-chlorophenyl)boronic acid. Retrieved from sigmaaldrich.com[4]

-

Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1255-1268. [Link][7]

-

Arctom Scientific. (n.d.). CAS NO. 2096335-93-0 | (3-Bromo-5-(hydrazinecarbonyl)phenyl)boronic acid. Retrieved from arctomsci.com[14]

-

Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1255-1268. [Link][8]

-

CymitQuimica. (n.d.). 3-Bromo-5-morpholinophenylboronic acid. Retrieved from cymitquimica.com[3]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. [Image]. Retrieved from researchgate.net[5]

-

PubChem. (n.d.). 3-(Morpholino)phenylboronic acid. Retrieved from [Link][15]

-

Al-Zoubi, R. M., & Marion, O. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(18), 4323. [Link][9]

-

The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. (n.d.). Retrieved from [Link][11]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112427. [Link][10]

Sources

- 1. 1256355-10-8|(3-Bromo-5-morpholinophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-5-(morpholino)phenylboronic acid [myskinrecipes.com]

- 3. 3-Bromo-5-morpholinophenylboronic acid | CymitQuimica [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. arctomsci.com [arctomsci.com]

- 15. 3-(Morpholino)phenylboronic acid | C10H14BNO3 | CID 4192661 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR data for 3-Bromo-5-morpholinophenylboronic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-5-morpholinophenylboronic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide offers a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-5-morpholinophenylboronic acid (CAS 1256345-54-6). As a valuable building block in medicinal chemistry and materials science, unambiguous structural characterization of this compound is paramount.[1] Due to the current absence of publicly available experimental spectra, this document synthesizes data from structurally analogous compounds and foundational NMR principles to provide a robust predictive framework. We present detailed interpretations of the anticipated chemical shifts and coupling constants. Furthermore, this guide provides a field-proven, step-by-step experimental protocol for acquiring high-quality 1D and 2D NMR data, ensuring researchers can confidently validate the structure of this and similar molecules.

Molecular Structure and NMR Assignment Framework

The structure of 3-Bromo-5-morpholinophenylboronic acid incorporates three key functional groups influencing its electronic environment and, consequently, its NMR spectrum: an electron-withdrawing bromine atom, an electron-donating morpholine group, and a boronic acid moiety. The interplay of these substituents creates a distinct pattern of chemical shifts in both the aromatic and aliphatic regions. The numbering scheme used for the assignment of NMR signals is presented below.

Caption: Molecular structure of 3-Bromo-5-morpholinophenylboronic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on established substituent effects on the benzene ring.[2] The morpholino group is a moderate electron-donating group, causing an upfield shift (to lower ppm) for ortho and para protons. Conversely, the bromine and boronic acid groups are electron-withdrawing, causing a downfield shift.

Table 1: Predicted ¹H NMR Data for 3-Bromo-5-morpholinophenylboronic acid (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] | Integration |

|---|---|---|---|---|

| B(OH)₂ | ~8.1 | broad singlet | - | 2H |

| H-2 | ~7.6 | t | ~1.5 | 1H |

| H-6 | ~7.3 | t | ~2.0 | 1H |

| H-4 | ~7.1 | t | ~1.8 | 1H |

| H-8, H-9 (-O-CH₂-) | ~3.7 | t | ~4.8 | 4H |

| H-7, H-10 (-N-CH₂-) | ~3.2 | t | ~4.8 | 4H |

Interpretation of ¹H NMR Signals:

-

B(OH)₂ (~8.1 ppm): The protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on concentration, temperature, and solvent. They typically appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the boron nucleus.

-

Aromatic Protons (H-2, H-4, H-6):

-

H-2: This proton is ortho to the boronic acid group and meta to both the bromine and morpholino groups. It is expected to be the most downfield of the aromatic signals due to the deshielding effect of the adjacent boronic acid.

-

H-6: This proton is ortho to both the boronic acid and morpholino groups. The electron-donating effect of the morpholine will shield this proton relative to H-2.

-

H-4: Positioned between the two electron-donating/withdrawing meta groups (Bromo and Morpholino), this proton is expected to be the most upfield.

-

Multiplicity: All three aromatic protons are meta to each other, which will result in small meta-couplings (⁴J), likely causing them to appear as narrow triplets or broad singlets.

-

-

Morpholine Protons (H-7/10, H-8/9):

-

H-8, H-9 (~3.7 ppm): The four protons on the carbons adjacent to the oxygen atom are in a more deshielded environment compared to those next to the nitrogen. They are expected to appear as a triplet.

-

H-7, H-10 (~3.2 ppm): The four protons on the carbons adjacent to the nitrogen atom are more shielded and will appear upfield as a triplet, coupling with the adjacent H-8/9 protons.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are predicted based on the electronegativity and resonance effects of the substituents.[3]

Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-morpholinophenylboronic acid (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

|---|---|

| C-5 (C-N) | ~150 |

| C-1 (C-B) | ~135 (broad) |

| C-2 | ~130 |

| C-6 | ~125 |

| C-3 (C-Br) | ~122 |

| C-4 | ~120 |

| C-8, C-9 (-O-CH₂) | ~66 |

| C-7, C-10 (-N-CH₂) | ~48 |

Interpretation of ¹³C NMR Signals:

-

Aromatic Carbons (C-1 to C-6):

-

C-5 (~150 ppm): The carbon atom directly attached to the electronegative nitrogen of the morpholine group is expected to be the most downfield aromatic carbon due to strong deshielding.

-

C-1 (~135 ppm): The carbon bearing the boronic acid group (ipso-carbon) often appears as a weak and broad signal due to quadrupolar relaxation from the adjacent ¹¹B nucleus. Its chemical shift is significantly downfield.

-

C-3 (~122 ppm): The ipso-carbon attached to the bromine atom is shifted downfield by the "heavy atom effect".

-

C-2, C-4, C-6: These protonated carbons will appear in the range of 120-130 ppm. Their precise shifts are determined by the combined electronic effects of the three substituents. An Attached Proton Test (APT) or DEPT experiment would be essential for definitive assignment.[4]

-

-

Morpholine Carbons (C-7/10, C-8/9):

-

C-8, C-9 (~66 ppm): The carbons adjacent to the highly electronegative oxygen atom are significantly deshielded and appear further downfield.

-

C-7, C-10 (~48 ppm): The carbons adjacent to the nitrogen atom are less deshielded and appear more upfield.

-

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a rigorous and systematic experimental approach is required. This protocol is designed to yield high-resolution data suitable for unambiguous structure elucidation.

Step 1: Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of 3-Bromo-5-morpholinophenylboronic acid.

-

Solubilization: Dissolve the sample in approximately 0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for boronic acids to ensure solubility and slow the exchange of the B(OH)₂ protons.[5]

-

Internal Standard: The solvent should contain a known amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette.

Caption: Workflow for NMR sample preparation.

Step 2: Instrument Setup and Data Acquisition

This protocol assumes a modern FT-NMR spectrometer operating at a field strength of 400 MHz or higher.

-

Instrument Insertion: Insert the NMR tube into the spectrometer's magnet.

-

Locking & Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds to ensure full relaxation for quantitative analysis.

-

Number of Scans (NS): 16-64 scans, depending on sample concentration.

-

Spectral Width (SW): 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Decoupling: Broadband proton decoupling (e.g., 'garp').

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024-4096 scans, as ¹³C has low natural abundance.

-

Spectral Width (SW): 0-200 ppm.

-

-

2D NMR (Recommended for Confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly among the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments of C-2/H-2, C-4/H-4, etc.

-

Logical Workflow for Complete Structural Elucidation

The definitive characterization of 3-Bromo-5-morpholinophenylboronic acid relies on a synergistic workflow integrating multiple NMR experiments.

Caption: Logical workflow for NMR-based structural confirmation.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 3-Bromo-5-morpholinophenylboronic acid. The predicted chemical shifts and coupling patterns are derived from established principles of NMR spectroscopy and analysis of structurally related molecules. The provided experimental protocol offers a robust methodology for acquiring high-quality spectral data, which, when combined with 2D correlation experiments like COSY and HSQC, will enable unambiguous confirmation of the compound's structure. This comprehensive approach ensures the scientific integrity required by researchers in drug development and materials science.

References

- Wiley-VCH. (2007). Supporting Information.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- BenchChem.Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

- MySkinRecipes.3-Bromo-5-(morpholino)phenylboronic acid.

- Reich, H. J.Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin.

- Reich, H. J.Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.

- Reich, H. J.NMR Spectroscopy Collection. University of Wisconsin.

- ResearchGate.Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-5-morpholinophenylboronic Acid

Foreword: The Analytical Imperative for Substituted Phenylboronic Acids

In the landscape of modern drug discovery and development, phenylboronic acids and their derivatives stand as indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The compound of interest, 3-Bromo-5-morpholinophenylboronic acid, with its unique substitution pattern, presents both opportunities and analytical challenges. Its morpholino group can enhance solubility and stability, while the bromo substituent offers a versatile handle for further chemical modification[1]. Accurate and robust analytical methodologies are therefore paramount to ensure the quality, stability, and reactivity of such critical reagents. This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Bromo-5-morpholinophenylboronic acid, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Foundational Chemical Properties

A thorough understanding of the analyte's properties is the bedrock of any successful analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BBrNO₃ | [1] |

| Molecular Weight | 285.93 g/mol | [1] |

| Monoisotopic Mass | 285.0168 g/mol | Calculated |

| CAS Number | 1256355-10-8 | [1] |

The presence of bromine is a key feature, as its distinct isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a crucial diagnostic tool in the mass spectrum.

The Challenge of Boronic Acid Analysis: Dehydration and Complex Formation

A primary hurdle in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines. This process can deplete the signal of the monomeric species and complicate spectral interpretation. Furthermore, boronic acids can form adducts with solvents or dimerize, adding another layer of complexity. While derivatization with diols to form more stable boronate esters is a viable strategy, modern high-throughput workflows often favor direct analysis, which necessitates carefully optimized analytical conditions to minimize these unwanted side reactions.

Recommended Analytical Workflow: LC-ESI-MS/MS

For a molecule with the polarity and thermal lability of 3-Bromo-5-morpholinophenylboronic acid, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice. This approach offers the separation power of LC and the sensitivity and specificity of tandem MS.

Caption: High-level workflow for the LC-MS/MS analysis of 3-Bromo-5-morpholinophenylboronic acid.

Detailed Experimental Protocol: Sample Preparation

Clean sample preparation is critical for reproducible and sensitive analysis.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-Bromo-5-morpholinophenylboronic acid and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Working Standard Preparation: Dilute the stock solution with a 50:50 (v/v) mixture of methanol and water to the desired working concentration (e.g., for a calibration curve)[2].

-

Filtration: Prior to injection, filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.

Detailed Experimental Protocol: LC-MS/MS Parameters

The following parameters are a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 2.7 µm) | Provides good retention and separation for phenylboronic acids[3][4]. |

| Mobile Phase A | 0.1% Ammonia in Water | The use of a basic modifier like ammonia promotes the formation of the [M-H]⁻ ion in negative mode ESI[3][4]. |

| Mobile Phase B | Acetonitrile | A common and effective organic solvent for reverse-phase chromatography. |

| Flow Rate | 0.25 - 0.5 mL/min | A balance between analytical speed and chromatographic efficiency. |

| Gradient | Start at 5-10% B, ramp to 95% B over 5-7 minutes | A typical gradient for eluting small molecules from a C18 column. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Boronic acids readily deprotonate to form [M-H]⁻ ions, making negative mode highly sensitive[3][4]. |

| MS1 Scan | Monitor for m/z 284.0 and 286.0 | Targeting the deprotonated molecule, accounting for the bromine isotopes. |

| Collision Gas | Argon or Nitrogen | Standard collision gases for CID. |

| Collision Energy | 10-30 eV (Requires Optimization) | The energy required to induce fragmentation; must be optimized for the specific instrument and analyte. |

Interpretation of Mass Spectra: Expected Ions and Fragmentation Patterns

Full Scan (MS1) Spectrum: The Bromine Isotope Signature

In a full scan mass spectrum, the most prominent feature for 3-Bromo-5-morpholinophenylboronic acid in negative ESI mode will be the deprotonated molecular ion, [M-H]⁻. Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), this will appear as a pair of peaks of nearly equal intensity at m/z 284.0 and m/z 286.0 . This isotopic signature is a definitive indicator of the presence of a single bromine atom in the ion.

Tandem (MS/MS) Spectrum: Predicting the Fragmentation

By selecting the [M-H]⁻ ions (both isotopes) as precursors and subjecting them to collision-induced dissociation (CID), we can generate a product ion spectrum that provides structural information. The fragmentation is likely to occur at the weakest bonds and result in the formation of stable neutral molecules or radical species.

Caption: Predicted major fragmentation pathways for the [M-H]⁻ ion of 3-Bromo-5-morpholinophenylboronic acid.

Pillar 1: Cleavage of the Morpholine Ring The morpholine ring can undergo fragmentation, often through a ring-opening mechanism followed by the loss of a stable neutral molecule. The loss of C₄H₈O (morpholine minus a hydrogen) as a neutral species is a plausible pathway, which would result in a fragment ion at m/z 198.0 / 200.0 .

Pillar 2: Cleavage at the Carbon-Boron Bond The C-B bond is susceptible to cleavage. This could result in the loss of boric acid (B(OH)₃) as a neutral species, leading to a fragment at m/z 222.0 / 224.0 .

Pillar 3: Loss of the Bromo Substituent The loss of the bromine radical is a common fragmentation pathway for halogenated aromatic compounds[5]. This would result in a fragment ion at m/z 205.1 .

Trustworthiness and Self-Validation

The proposed methodology incorporates several self-validating systems:

-

Isotopic Confirmation: The 1:1 isotopic signature of bromine in both the precursor and any bromine-containing fragment ions provides a high degree of confidence in peak identification.

-

Chromatographic Retention: The retention time of the analyte should be consistent across multiple injections, providing an orthogonal confirmation of identity.

-

MRM Transitions: For quantitative analysis, the use of Multiple Reaction Monitoring (MRM) provides exceptional specificity. By monitoring a specific precursor ion to product ion transition (e.g., m/z 284.0 → 198.0), interferences from co-eluting compounds are minimized.

Conclusion

The mass spectrometric analysis of 3-Bromo-5-morpholinophenylboronic acid is readily achievable with a well-optimized LC-ESI-MS/MS method. By employing negative ionization mode, the characteristic bromine isotopic pattern can be leveraged for confident identification. Tandem mass spectrometry provides further structural confirmation through predictable fragmentation pathways, primarily involving the morpholine ring, the carbon-boron bond, and the bromo substituent. The protocols and insights provided in this guide offer a robust framework for the accurate and reliable analysis of this important chemical building block, ensuring its quality and suitability for applications in drug discovery and development.

References

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-5-(morpholino)phenylboronic acid. Retrieved from [Link]

-

Chidella, K.S., Dasari, V.B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Retrieved from [Link]

-

Semantic Scholar. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-(morpholino)phenylboronic acid [myskinrecipes.com]

- 2. sciex.com [sciex.com]

- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 4. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]

- 5. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability Studies of 3-Bromo-5-morpholinophenylboronic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 3-Bromo-5-morpholinophenylboronic acid, a key building block in contemporary drug discovery. Boronic acids are recognized for their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, but their unique chemical nature presents distinct challenges in pre-formulation and development.[1][2] This document moves beyond standard protocols to offer a scientifically grounded approach, explaining the rationale behind experimental designs and methodologies. We will delve into the inherent characteristics of boronic acids, such as the propensity for dehydration to form boroxine anhydrides, and how these properties influence analytical method development and stability assessments.[3] The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, providing researchers with the tools to generate a robust physicochemical profile of this important molecule.

Introduction: The Physicochemical Challenge of Arylboronic Acids

3-Bromo-5-morpholinophenylboronic acid (MW: 285.93 g/mol , CAS: 1256355-10-8) belongs to the arylboronic acid class, compounds of immense value in medicinal chemistry.[4] Their utility, however, is coupled with specific physicochemical liabilities that must be thoroughly characterized. The boronic acid moiety, -B(OH)₂, is Lewis acidic and can engage in complex equilibria, most notably a reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][3] This equilibrium is influenced by factors such as concentration, temperature, and the presence of water.

Understanding the solubility and stability of 3-Bromo-5-morpholinophenylboronic acid is not merely a data collection exercise; it is fundamental to its successful application. Poor solubility can hinder reaction kinetics and bioavailability, while instability can lead to the formation of impurities that compromise the safety and efficacy of a final active pharmaceutical ingredient (API). This guide provides the strategic and tactical framework for a comprehensive evaluation.

Foundational Analysis: Developing a Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any solubility or stability study. For boronic acids, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a workhorse technique, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced specificity for impurity identification.[1][2][5] The primary challenge is to develop a method that can separate the parent compound from its potential degradants and the boroxine trimer, making it "stability-indicating."

Causality in Method Development

The goal is to mitigate on-column degradation and achieve baseline resolution. Boronic acids can interact with the metal surfaces of standard HPLC columns, leading to poor peak shape and recovery.[1] Furthermore, the mobile phase composition can influence the boroxine equilibrium.

Experimental Protocol: HPLC Method Development

-

Column Selection: Begin with a column designed to minimize metal interactions, such as a Waters XSelect Premier HSS T3 or equivalent.[1] These columns prevent the Lewis acidic boron from adsorbing to the column's metal hardware. A C18 stationary phase provides a good starting point for retaining the moderately nonpolar aryl structure.

-

Mobile Phase Screening:

-

Aqueous (A): 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the boronic acid, promoting retention and improving peak shape.

-

Organic (B): Acetonitrile. It is often preferred over methanol for its lower reactivity and viscosity.

-

-

Gradient Elution: Start with a broad gradient (e.g., 5-95% B over 15 minutes) to elute all potential components.

-

Detection: Use a Photodiode Array (PDA) detector to identify the UV absorbance maximum of 3-Bromo-5-morpholinophenylboronic acid and monitor for impurities at multiple wavelengths.

-

Optimization: Adjust the gradient slope and initial/final organic phase percentages to achieve optimal resolution between the main peak and any observed impurities. An isocratic method may be developed if the separation allows for faster run times.[1]

-

Mass Spectrometry Integration (LC-MS): Couple the optimized LC method to an electrospray ionization mass spectrometer (ESI-MS) to confirm the mass of the parent peak ([M+H]⁺) and tentatively identify degradants.[5][6] This is crucial for distinguishing between isomers and other transformation products.

Aqueous Solubility Assessment

The aqueous solubility of a compound is a critical determinant of its behavior in both synthetic and biological systems. For ionizable molecules like 3-Bromo-5-morpholinophenylboronic acid (due to the morpholine nitrogen and the acidic boronic acid group), solubility is highly dependent on pH.

Experimental Design: pH-Solubility Profile

A shake-flask method at controlled temperature (e.g., 25°C) is the gold standard. The experiment must be designed to ensure that equilibrium is truly reached and that the solid-state form is consistent.

Experimental Protocol: Equilibrium Solubility Determination

-

Buffer Preparation: Prepare a series of buffers covering a physiologically and synthetically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess of 3-Bromo-5-morpholinophenylboronic acid to vials containing each buffer. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials in a temperature-controlled shaker (25°C) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium. A preliminary kinetic study can determine the optimal time.

-

Sample Processing: After equilibration, allow the vials to stand for a short period. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: Dilute the filtered supernatant with the mobile phase and analyze using the validated stability-indicating HPLC method developed in Section 2.

-

Data Analysis: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the saturated solutions at each pH.

Data Presentation: pH-Solubility Profile

The results should be summarized in a clear, tabular format.

| pH of Buffer | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| 2.0 | 25 | [Experimental Data] | [Experimental Data] |

| 4.0 | 25 | [Experimental Data] | [Experimental Data] |

| 6.0 | 25 | [Experimental Data] | [Experimental Data] |

| 7.4 | 25 | [Experimental Data] | [Experimental Data] |

| 9.0 | 25 | [Experimental Data] | [Experimental Data] |

Chemical Stability & Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation pathways, understand the molecule's intrinsic stability, and confirm the peak purity capabilities of the analytical method. The compound is subjected to stress conditions harsher than those it would typically encounter during storage or use.

Logical Framework for Stress Testing

The choice of stressors is based on ICH (International Council for Harmonisation) guidelines. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without being subsequently degraded themselves.

Experimental Protocols for Stress Conditions

General Procedure: Prepare solutions of 3-Bromo-5-morpholinophenylboronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). A parallel control sample (protected from stress) should be analyzed at each time point.

-

Acidic Hydrolysis:

-

Add an equal volume of 1.0 M HCl to the sample solution to achieve a final concentration of 0.5 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C).

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, dilute, and analyze.

-

-

Basic Hydrolysis:

-

Add an equal volume of 1.0 M NaOH to achieve a final concentration of 0.5 M NaOH.

-

Incubate at room temperature or slightly elevated temperature (e.g., 40°C), as base-catalyzed degradation can be rapid.

-

At specified time points, withdraw an aliquot, neutralize with HCl, dilute, and analyze.

-

-

Oxidative Degradation:

-

Add a volume of 30% hydrogen peroxide (H₂O₂) to the sample solution to achieve a final concentration of ~3% H₂O₂.

-

Incubate at room temperature, protected from light.

-

Analyze at appropriate time points.

-

-

Thermal Degradation:

-

Solution: Incubate the sample solution in a sealed vial at a high temperature (e.g., 80°C).

-

Solid State: Place the solid compound in a vial in a calibrated oven at a high temperature (e.g., 80°C). At time points, dissolve a known weight of the solid for analysis.

-

-

Photostability:

-

Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

-

Data Presentation: Forced Degradation Summary

Tabulate the results to provide a clear overview of the compound's liabilities.

| Stress Condition | Duration/Temp | % Assay of Parent | % Total Impurities | Major Degradant RRT |

| Control (T₀) | N/A | 100.0 | 0.0 | N/A |

| 0.5 M HCl | 24h / 60°C | [Data] | [Data] | [Data] |

| 0.5 M NaOH | 8h / 40°C | [Data] | [Data] | [Data] |

| 3% H₂O₂ | 24h / RT | [Data] | [Data] | [Data] |

| Thermal (Solid) | 72h / 80°C | [Data] | [Data] | [Data] |

| Photolytic | ICH Q1B | [Data] | [Data] | [Data] |

(RRT = Relative Retention Time)

Conclusion and Strategic Implications

The solubility and stability studies outlined in this guide provide the foundational data package for 3-Bromo-5-morpholinophenylboronic acid. The results directly inform critical decisions in the drug development pipeline. For instance, significant degradation under acidic conditions may preclude certain synthetic routes or oral formulation strategies. Poor aqueous solubility might necessitate the investigation of salt forms or enabling formulation technologies. By understanding the causality behind the experimental design and adhering to a rigorous, self-validating analytical framework, researchers can confidently characterize this valuable building block and mitigate risks in the development of novel therapeutics. The recommended storage condition of "Sealed in dry, 2-8°C" is strongly supported by the inherent tendency of boronic acids to undergo dehydration.[4]

References

-

Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Source: Wiley-VCH.

-

Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Source: Waters.

-

Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Source: Analytical Methods (RSC Publishing).

-

Title: A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Source: BenchChem.

-

Title: Analytical Methods - The Royal Society of Chemistry. Source: The Royal Society of Chemistry.

-

Title: (3-Bromo-5-morpholinophenyl)boronic acid. Source: BLD Pharm.

Sources

- 1. waters.com [waters.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 1256355-10-8|(3-Bromo-5-morpholinophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Prospective Crystal Structure of 3-Bromo-5-morpholinophenylboronic acid

A Hypothetical and Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-morpholinophenylboronic acid is a compound of significant interest in organic synthesis, particularly for its role in Suzuki-Miyaura cross-coupling reactions to create complex organic molecules.[1] Its molecular structure, featuring a bromine atom, a morpholine group, and a boronic acid moiety on a phenyl ring, suggests its potential as a versatile building block in medicinal chemistry and materials science. While the crystal structure of this specific compound has not been publicly reported, this guide presents a comprehensive, hypothetical pathway to its determination and a predictive analysis of its potential solid-state architecture. By leveraging established methodologies and drawing parallels with structurally related compounds, we provide a robust framework for researchers seeking to elucidate its crystal structure and unlock its full potential.

Introduction: The Significance of Phenylboronic Acids

Phenylboronic acids and their derivatives are cornerstones of modern organic chemistry. Their utility in carbon-carbon bond formation is invaluable for the synthesis of biologically active molecules and advanced polymers.[1] The specific substitution pattern of 3-Bromo-5-morpholinophenylboronic acid imparts a unique combination of steric and electronic properties, making its three-dimensional structure a subject of considerable academic and industrial interest. An understanding of its crystal packing, intermolecular interactions, and conformational preferences is crucial for predicting its behavior in various applications, from drug-receptor binding to the self-assembly of organic electronic materials.

Molecular Structure and Predicted Properties

The foundational step in any crystallographic study is a thorough understanding of the molecule itself. The key structural features and predicted properties of 3-Bromo-5-morpholinophenylboronic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BBrNO₃ | [1][2] |

| Molecular Weight | 285.93 g/mol | [1][2] |

| CAS Number | 1256355-10-8 | [1] |

| InChI Key | UWNLKBOIZQUEHF-UHFFFAOYSA-N | [2] |

| SMILES | OB(O)C1=CC(Br)=CC(=C1)N1CCOCC1 | [3] |

The presence of the boronic acid group, a hydrogen bond donor and acceptor, alongside the morpholine ring, which can also participate in hydrogen bonding, and the bromine atom, capable of halogen bonding, suggests a rich variety of potential intermolecular interactions that could govern the crystal packing.

Caption: Molecular graph of 3-Bromo-5-morpholinophenylboronic acid.

Proposed Synthesis and Crystallization Protocol

The synthesis of phenylboronic acids is a well-established field. A common route involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. The following is a detailed, hypothetical protocol for the synthesis and subsequent crystallization of 3-Bromo-5-morpholinophenylboronic acid, designed to yield high-quality single crystals suitable for X-ray diffraction.

Synthesis of 3-Bromo-5-morpholinophenylboronic acid

This proposed synthesis is adapted from established procedures for analogous compounds.[4]

Materials:

-

1-Bromo-3-iodo-5-morpholinobenzene (starting material, requires separate synthesis)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 1-bromo-3-iodo-5-morpholinobenzene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add 1.2 equivalents of trimethyl borate dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2M HCl until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 3-Bromo-5-morpholinophenylboronic acid.

Caption: Synthetic workflow for 3-Bromo-5-morpholinophenylboronic acid.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step. A variety of techniques should be explored.

Recommended Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: In a sealed container, place a vial of the dissolved compound next to a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexanes or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Hypothetical Crystallographic Analysis

Once suitable single crystals are obtained, the following workflow would be employed for structure determination.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

-

Crystal Selection and Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary unit cell is determined, followed by a full data collection, typically using Mo Kα or Cu Kα radiation.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the reflection intensities.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

Predicted Crystal Packing and Intermolecular Interactions

Based on the crystal structures of other phenylboronic acids, we can predict the likely intermolecular interactions that will define the solid-state structure of 3-Bromo-5-morpholinophenylboronic acid.

-

Boronic Acid Dimers: A common and highly probable motif is the formation of hydrogen-bonded dimers between the boronic acid groups of two adjacent molecules.

-

Hydrogen Bonding with Morpholine: The oxygen and nitrogen atoms of the morpholine ring are potential hydrogen bond acceptors, which could interact with the boronic acid hydroxyl groups or with solvent molecules if present in the crystal lattice.

-

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of a morpholine or boronic acid group on a neighboring molecule.

-

π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Conclusion and Future Outlook

While the crystal structure of 3-Bromo-5-morpholinophenylboronic acid remains to be experimentally determined, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural elucidation. The predicted interplay of hydrogen bonding, halogen bonding, and π-π stacking suggests a complex and interesting solid-state architecture. The determination of this crystal structure would be a valuable contribution to the field, providing crucial insights for medicinal chemists and materials scientists aiming to leverage this versatile building block in the design of new drugs and functional materials. The resulting crystallographic information file (CIF) would be a critical dataset for computational modeling and structure-activity relationship studies.

References

-

MySkinRecipes. 3-Bromo-5-(morpholino)phenylboronic acid. [Link]

Sources

Commercial sources and purity of 3-Bromo-5-morpholinophenylboronic acid

An In-Depth Technical Guide to 3-Bromo-5-morpholinophenylboronic Acid: Commercial Availability, Purity Assessment, and Analytical Methodologies

Introduction

3-Bromo-5-morpholinophenylboronic acid (CAS No. 1256355-10-8) is a versatile bifunctional organic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, incorporating a reactive boronic acid moiety, a bromine atom for further functionalization, and a morpholine group, makes it a valuable precursor in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[1][3] The success of these synthetic endeavors is critically dependent on the purity and quality of the starting material. Impurities can lead to low yields, side reactions, and difficulties in purification, ultimately impacting the efficacy and safety of the final products.[3]

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the commercial landscape, purity challenges, and essential analytical techniques for the quality control of 3-Bromo-5-morpholinophenylboronic acid.

Commercial Availability

3-Bromo-5-morpholinophenylboronic acid is available from several chemical suppliers that specialize in organic building blocks. When sourcing this reagent, it is crucial to request and scrutinize the Certificate of Analysis (COA) to understand the purity level and the analytical methods used for its determination.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |

| BLD Pharm | 1256355-10-8 | C₁₀H₁₃BBrNO₃ | 285.93 | Varies by batch; COA available |

| CymitQuimica | 1256355-10-8 | C₁₀H₁₃BBrNO₃ | 285.93 | Typically ≥96% |

This table is not exhaustive but represents suppliers identified from public data. Purity levels are subject to batch-to-batch variability, and direct inquiry with the supplier for the latest COA is always recommended.[2][4]

Purity Assessment & Key Analytical Techniques

The analysis of boronic acids presents unique challenges due to their chemical properties, including high polarity and the propensity to form cyclic anhydrides known as boroxines.[3] A multi-technique approach is essential for a comprehensive purity assessment.

The Boroxine Equilibrium: A Critical Consideration

A primary "impurity" or alternative state of any boronic acid is its corresponding boroxine, a trimeric anhydride formed through the intermolecular dehydration of three boronic acid molecules. This equilibrium is reversible and can complicate analysis, particularly in NMR spectroscopy where it can lead to broadened signals or multiple sets of peaks.[5]

Caption: Reversible equilibrium between a boronic acid and its boroxine trimer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying the purity of boronic acids. However, standard reversed-phase (RP-HPLC) methods can be problematic due to the potential for on-column hydrolysis of boronate esters (if present as impurities) and poor retention of the polar boronic acid itself.[6]

Causality Behind Method Choice: To achieve accurate and reproducible results, specific chromatographic conditions are necessary. Using a highly basic mobile phase (e.g., pH > 10) or an ion-pairing reagent can improve peak shape and retention for the acidic boronic acid.[6] Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution, making it a preferred modern approach.[3][7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is exceptionally powerful for identifying impurities, even at trace levels.[3] For 3-Bromo-5-morpholinophenylboronic acid (MW: 285.93), the mass spectrometer would be set to detect the molecular ion ([M+H]⁺ or [M-H]⁻) and potential fragments corresponding to impurities like the boroxine trimer or products of debromination or deboronation.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation and provides qualitative and quantitative information about impurities.

-

¹H NMR: Confirms the presence of the aromatic and morpholine protons and can reveal residual solvents or organic impurities.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

¹¹B NMR: This is particularly useful for boronic acids. A signal in the range of δ 28-34 ppm typically indicates the trigonal planar boronic acid, while a signal around δ 19-23 ppm can suggest the presence of a tetrahedral boronate species or the boroxine.

The presence of boroxines can complicate spectra, but this can often be mitigated by dissolving the sample in a coordinating deuterated solvent like methanol-d4, which helps break up the anhydride.[5]

Summary of Analytical Techniques

| Technique | Purpose | Advantages | Challenges & Considerations |

| HPLC / UHPLC | Purity quantification, separation of impurities | High precision, quantitative, robust | On-column degradation, poor peak shape without method optimization.[6] |

| LC-MS | Impurity identification and quantification | High sensitivity and selectivity, molecular weight information | Ionization efficiency can vary between compounds, impacting quantification.[3][7] |

| NMR ('H, ¹³C, ¹¹B) | Structural confirmation, identification of impurities | Non-destructive, provides detailed structural information | Lower sensitivity than MS, spectra can be complex due to boroxine formation.[5] |

| Gravimetric/Titration | Assay determination | Classic, low-cost methods | Not suitable for identifying specific impurities, can be inaccurate for weak acids.[8] |

Common Impurities and Their Origin

Vigilance for potential impurities is critical for ensuring the quality of 3-Bromo-5-morpholinophenylboronic acid.

-

Boroxines: As discussed, these are not process impurities but rather an alternative form of the compound.

-

Starting Materials: Incomplete reaction can leave residual starting materials from the synthesis, such as 1,3-dibromo-5-iodobenzene or related organometallic precursors.[9]

-

Protodeboronation Product: The C-B bond can be cleaved under certain conditions (especially acidic or basic), replacing the boronic acid group with a hydrogen atom. This results in 1-bromo-3-morpholinobenzene, an impurity that can be difficult to remove.[10][11]

-

Homocoupling Products: Dimerization of the starting material can lead to biphenyl impurities.

-

Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, ethyl acetate, hexane) may be present.[5][9]

Experimental Protocols

Workflow for Quality Assessment of a Commercial Sample

The following workflow represents a robust, self-validating system for ensuring the quality of a newly acquired batch of 3-Bromo-5-morpholinophenylboronic acid.

Caption: A logical workflow for the quality control of incoming boronic acid reagents.

Protocol: Purity Determination by RP-HPLC

This protocol is a generalized starting point for the analysis of 3-Bromo-5-morpholinophenylboronic acid. Method optimization may be required.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the boronic acid sample.

-

Dissolve in a suitable diluent, such as a mixture of water and acetonitrile, to a final concentration of ~1 mg/mL. The initial mobile phase composition is often a good choice for the diluent to ensure good peak shape.[5]

-

-

Chromatographic Conditions:

-